N-(2-chloro-4-nitrophenyl)acetamide
Description
Contextualization within Aromatic Acetamide (B32628) Chemistry and Halogenated Nitroaromatics
N-(2-chloro-4-nitrophenyl)acetamide is a molecule that possesses the characteristic features of both aromatic acetamides and halogenated nitroaromatics. Its chemical identity and reactivity are defined by the interplay of the functional groups from each of these classes.
Halogenated Nitroaromatics: These are aromatic compounds substituted with at least one halogen atom and one nitro group (–NO₂). mdpi.com The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. ontosight.ai Halogenated nitroaromatics are crucial building blocks in the chemical industry, particularly for the synthesis of dyes, polymers, pesticides, and pharmaceuticals. mdpi.com A significant area of research for this class of compounds is the selective chemical transformation of the nitro group, for instance, its reduction to an amine, without affecting the halogen substituent. ccspublishing.org.cnnih.gov This is often a challenge due to the potential for dehalogenation during the reduction process. ccspublishing.org.cnresearchgate.net
This compound is a member of both these families. It has a chloro and a nitro group on the phenyl ring, making it a halogenated nitroaromatic. It also contains an acetamide group attached to this ring, classifying it as an aromatic acetamide. The properties of this compound are therefore a composite of the characteristics of these two groups, with the electron-withdrawing nitro group and the chloro substituent influencing the reactivity of the aromatic ring and the chemistry of the acetamide moiety.
Significance of Investigating the Synthesis and Reactivity of this compound in Chemical Research
The study of the synthesis and reactivity of this compound is significant primarily because of its role as a chemical intermediate. Compounds with this structural motif are valuable in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. ontosight.ai
The reactivity of the chloroacetyl group, for instance, allows for various nucleophilic substitution reactions. ontosight.ai Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized. This makes the compound a versatile precursor for a range of derivatives. For example, the related compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is a known intermediate in the synthesis of Nintedanib, a medication used for the treatment of certain types of pulmonary fibrosis, and in the preparation of oxindole (B195798) derivatives that act as tyrosine kinase inhibitors. medchemexpress.comgoogle.comchemicalbook.com While not the exact molecule, this highlights the pharmaceutical relevance of the N-(chloro-nitrophenyl)acetamide scaffold.
Research into the synthesis of this compound itself, for example, from the acylation of 2-chloro-4-nitroaniline (B86195), and its subsequent reactions are crucial for developing efficient synthetic pathways to target molecules. The compound is used in laboratory settings as a reagent in organic synthesis. lookchem.com The investigation of its reactivity, particularly selective transformations of the nitro group and substitutions at the aromatic ring, contributes to the broader understanding of the chemistry of polyfunctional aromatic compounds.
Compound Data
Below are tables detailing the identifiers and key properties of the compounds mentioned in this article.
Table 1: Compound Names and Identifiers
| Compound Name | IUPAC Name | CAS Number | Molecular Formula |
| This compound | This compound | 881-87-8 | C₈H₇ClN₂O₃ |
| 2-chloro-N-(4-nitrophenyl)acetamide | 2-chloro-N-(4-nitrophenyl)acetamide | 17329-87-2 | C₈H₇ClN₂O₃ |
| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | 2653-16-9 | C₉H₉ClN₂O₃ |
| 2-chloro-4-nitroaniline | 2-chloro-4-nitroaniline | 121-87-9 | C₆H₅ClN₂O₂ |
| Nintedanib | methyl (3Z)-3-[4-[methyl(2-oxo-2-phenylethyl)amino]anilinomethylidene]-2-oxo-1H-indole-6-carboxylate | 656247-17-5 | C₃₁H₃₃N₃O₄ |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Weight | 214.61 g/mol |
| Melting Point | 148-150 °C |
| Boiling Point | 439.4±30.0 °C (Predicted) |
| Density | 1.472±0.06 g/cm³ (Predicted) |
| pKa | 11.69±0.70 (Predicted) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFVRHMRZVHVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278578 | |
| Record name | N-(2-chloro-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278578 | |
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Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-87-8 | |
| Record name | N-(2-Chloro-4-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloro-4-nitrophenyl)acetamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, 2'-chloro-4'-nitro- | |
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| Record name | NSC8276 | |
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| Record name | N-(2-chloro-4-nitrophenyl)acetamide | |
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Advanced Synthetic Methodologies for N 2 Chloro 4 Nitrophenyl Acetamide and Its Chemical Analogues
Strategic Nitration Approaches for Aromatic Precursors
The introduction of a nitro (-NO2) group onto an aromatic ring is a cornerstone of electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Reactions for Nitro Group Introduction
The nitration of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction. byjus.com The process typically involves the generation of a potent electrophile, the nitronium ion (NO2+). masterorganicchemistry.com This is most commonly achieved by using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). nih.gov Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion. masterorganicchemistry.com
The nitronium ion is then attacked by the electron-rich π system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com Aromaticity is restored in the final step when a weak base, such as water or the bisulfate ion (HSO4-), removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.com While benzene (B151609) itself can be nitrated this way, the presence of existing substituents on the ring significantly influences the reaction's course. uomustansiriyah.edu.iq
Regioselectivity and Yield Optimization in Nitration Processes
When a benzene ring is already substituted, the existing groups direct the position of the incoming electrophile, a phenomenon known as regioselectivity. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors. leah4sci.com
In a potential synthesis of N-(2-chloro-4-nitrophenyl)acetamide starting from N-(2-chlorophenyl)acetamide, the directing effects of both the acetamido (-NHCOCH3) and chloro (-Cl) groups must be considered.
The acetamido group is an activating group and a strong ortho-, para-director.
The chloro group is a deactivating group but is also an ortho-, para-director. libretexts.org
In the case of N-(2-chlorophenyl)acetamide, the powerful para-directing effect of the acetamido group, combined with the ortho-, para-directing nature of the chlorine atom, strongly favors the introduction of the nitro group at the position para to the acetamido group, which is the 4-position. This leads to the desired this compound isomer.
Optimizing the yield involves controlling reaction conditions such as temperature and reagent concentration. Over-nitration can be a problem, and the strongly deactivating nature of the introduced nitro group helps to prevent the addition of further nitro groups. numberanalytics.com Recent advancements focus on improving regioselectivity and making the process more environmentally benign. For instance, solid acid catalysts like zeolites (e.g., H-ZSM-5) have been used for regioselective nitration, offering high para-selectivity and eliminating the need for corrosive mixed acids. google.com Additionally, methods using ultrasonication have been shown to increase reaction rates and yield highly regioselective products under milder conditions. scispace.com
Table 1: Comparison of Nitration Methods and Regioselectivity
| Method | Nitrating Agent | Catalyst/Solvent | Key Advantages | Typical Regioselectivity Outcome |
|---|---|---|---|---|
| Traditional Mixed Acid | HNO₃/H₂SO₄ | Sulfuric Acid | Well-established, strong nitrating power. | Governed by substituent directing effects; can have selectivity issues. frontiersin.org |
| Solid Acid Catalysis | Concentrated HNO₃ | Zeolite (e.g., H-ZSM-5) | High para-selectivity, catalyst is reusable, less corrosive. google.com | Significantly enhanced para-isomer yield (e.g., >80-90% for toluene). google.com |
| Ultrasonic-Assisted Nitration | HNO₃ | Metal Salts | Reduced reaction times, high yields, good regioselectivity. scispace.com | High regioselectivity for ortho or para products depending on substrate. scispace.com |
| Aqueous Phase Nitration | Dilute HNO₃ | Water (co-acid free) | Environmentally benign, improved safety profile. frontiersin.org | Good yields and high para-selectivity for certain activated substrates. frontiersin.org |
Halogenation Techniques for Chloro-Substitution on Aromatic Rings
Introducing a chlorine atom onto the aromatic ring can be achieved through several methods, either by direct chlorination of a suitable precursor or by starting with an already halogenated intermediate.
Direct Chlorination Methods and Their Mechanistic Insights
Direct chlorination of an aromatic ring, such as N-(4-nitrophenyl)acetamide, is an electrophilic aromatic substitution reaction. This process requires a catalyst, typically a Lewis acid like ferric chloride (FeCl3) or aluminum chloride (AlCl3), to polarize the chlorine molecule (Cl2). byjus.com The catalyst interacts with Cl2 to generate a more potent electrophile that can be attacked by the nucleophilic aromatic ring.
The mechanism is analogous to other electrophilic substitutions: the electrophile attacks the ring to form a sigma complex, and a proton is subsequently lost to restore aromaticity. However, this direct approach for synthesizing this compound from N-(4-nitrophenyl)acetamide can be challenging. The existing acetamido and nitro groups direct the position of the incoming chlorine. The acetamido group directs ortho, while the nitro group is a meta-director. This would lead to a mixture of products, complicating purification and reducing the yield of the desired isomer.
Synthesis via Halogenated Aniline (B41778) Intermediates
A more efficient and regiochemically precise route to this compound involves using a starting material where the chloro and nitro groups are already in the desired positions. The most common precursor for this method is 2-chloro-4-nitroaniline (B86195) . chemicalbook.com
This intermediate is then subjected to an N-acetylation reaction. In this step, the amino group (-NH2) of 2-chloro-4-nitroaniline acts as a nucleophile and attacks an acetylating agent. Common acetylating agents include:
Acetyl chloride
Acetic anhydride
The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid). For example, a common procedure involves reacting 2-chloro-4-nitroaniline with chloroacetyl chloride. mdpi.com Another established method involves refluxing p-nitroaniline with chloroacetyl chloride to first produce 2-chloro-N-(4-nitrophenyl)acetamide, which can be a precursor for related compounds. prepchem.com This acetylation approach is generally high-yielding and avoids the regioselectivity problems associated with direct chlorination of a substituted ring, making it the preferred industrial and laboratory method.
Table 2: Acetylation Conditions for Substituted Anilines
| Aniline Substrate | Acetylation Reagent | Base/Solvent System | Reaction Conditions | Reported Yield |
|---|---|---|---|---|
| Substituted anilines | Chloroacetyl chloride | K₂CO₃ in Acetonitrile (CH₃CN) | 0°C to 50°C, 2 hours. mdpi.com | Good to high (e.g., 76% for 4-chloro-2-nitroaniline). mdpi.com |
| p-Nitroaniline | Chloroacetyl chloride | None (refluxed neat) | Reflux for 1 hour. prepchem.com | High (product mass reported as 11.5g from 10.0g starting material). prepchem.com |
| N-methyl-4-nitroaniline | Chloroacetyl chloride | KOH in Ethyl Acetate (B1210297)/Water (biphasic) | 0°C to room temperature, ~1 hour. | Not specified, but a standard patented procedure. |
| Various amines | Ethyl chloroacetate | Aqueous amine solution | Room temperature, 24 hours. ijpsr.info | Variable, often moderate (e.g., 38% for p-anisidine). ijpsr.info |
Novel Synthetic Routes and Catalyst Development for this compound
Modern synthetic chemistry seeks to develop more efficient, cost-effective, and environmentally friendly methods. For compounds like this compound and its analogues, research has focused on novel catalysts and reaction conditions.
One innovative approach involves a new synthetic route for a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, which starts from p-nitroaniline. google.com This patented method involves an initial acylation with a chloroacetic agent to form an intermediate, followed by a methylation step. google.com This strategy highlights the use of readily available starting materials and mild reaction conditions suitable for large-scale production. google.com
Catalyst development is also a key area. While traditional syntheses rely on stoichiometric reagents, newer methods employ catalytic systems. For instance, palladium-catalyzed reductions of halo- and nitroaromatic compounds offer versatile pathways for creating functionalized molecules. acs.org In the context of halogenation, molybdenum-catalyzed one-pot reactions have been developed for the direct synthesis of haloaromatics from nitroarenes, representing a more step-economical process. researchgate.net
Exploration of Sustainable and Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of chemical processes. rroij.com These principles encourage the use of less hazardous materials, safer solvents, and energy-efficient conditions. greenchemistry-toolkit.org
In the synthesis of related nitrophenyl acetamides, advancements have been made to align with green chemistry standards. For instance, the use of biphasic solvent systems, such as toluene-water, has shown to be effective. smolecule.com This approach facilitates easier product separation and can reduce the reliance on more harmful organic solvents, thereby minimizing environmental discharge. smolecule.com Another green approach is the use of catalytic amounts of reagents instead of stoichiometric amounts, which minimizes waste. ndl.gov.in For example, the N-acetylation of amines can be achieved efficiently using a catalytic quantity of magnesium acetate in acetic acid, eliminating the need for other solvents. ndl.gov.in
The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. rroij.com These include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. greenchemistry-toolkit.org For instance, replacing traditional nitration and chlorination methods, which can produce significant waste, with cleaner catalytic alternatives is a key goal. rroij.com While specific, fully green synthetic routes for this compound are still under development, the principles are actively being applied to the synthesis of analogous compounds, paving the way for future improvements. rasayanjournal.co.in
Table 1: Green Chemistry Approaches in Amide Synthesis
| Green Chemistry Principle | Application in Amide Synthesis | Example/Benefit | Source |
|---|---|---|---|
| Use of Safer Solvents | Employing biphasic systems like toluene-water. | Enhanced mass transfer, easier product isolation, and reduced environmental impact. | smolecule.com |
| Catalysis | Using catalytic amounts of reagents like magnesium acetate for N-acetylation. | Reduces waste and avoids the need for additional solvents. | ndl.gov.in |
| Waste Prevention | Designing syntheses to minimize byproducts. | New routes for common chemicals have reduced waste by over 16 times compared to traditional methods. | rroij.com |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Ideal reactions would incorporate all atoms of the reactants into the desired product. | greenchemistry-toolkit.org |
One-Pot Reaction Strategies and Multi-Component Approaches
One-pot syntheses and multi-component reactions (MCRs) represent a significant advancement in synthetic efficiency, as they allow for the formation of complex molecules in a single step from multiple reactants. rug.nl These strategies are highly valued for their ability to reduce reaction times, minimize waste, and simplify purification processes. rasayanjournal.co.in
While specific multi-component reactions for the direct synthesis of this compound are not extensively documented, the synthesis of structurally similar compounds using these methods highlights their potential. For example, 1-amidoalkyl-2-naphthols can be prepared through a multi-component condensation of aryl aldehydes, β-naphthol, and an amide derivative. scirp.org This demonstrates the feasibility of constructing acetamide-containing molecules in a convergent manner.
A novel synthetic route for a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, involves a sequential two-step process that could be optimized into a one-pot procedure. google.com This process starts with the acylation of p-nitroaniline followed by a methylation reaction. google.com The development of one-pot methodologies for N-(2-nitrophenyl) acetamide (B32628) has also been explored, focusing on creating sustainable protocols. ndl.gov.in Such approaches are indicative of the direction of future research for the synthesis of this compound and its analogues. rug.nl
Derivatization Strategies and Synthesis of Structurally Related this compound Analogues
The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a wide range of analogues with potentially diverse properties. The primary points for derivatization are the amide linkage, the nitro group, and the chloro substituent.
Amide Bond Modifications and Functionalization Reactions
The amide bond in this compound can undergo various transformations. One common reaction is hydrolysis, which cleaves the amide bond to yield the corresponding amine (2-chloro-4-nitroaniline) and acetic acid. vulcanchem.com This reaction can be catalyzed by acid or base.
Furthermore, the nitrogen of the amide can be functionalized. For instance, methylation of N-(p-nitrophenyl)acetamide using a methylating agent like dimethyl sulfate (B86663) results in the formation of N-methyl-N-(4-nitrophenyl)acetamide. google.com The chloroacetyl group is also reactive and can participate in nucleophilic substitution reactions. ontosight.ai This allows for the introduction of various functional groups by reacting this compound with different nucleophiles. For example, reaction with 1,2,3,4-tetrahydroisoquinoline (B50084) leads to the formation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)acetamides. scholarsresearchlibrary.com
Table 2: Examples of Amide Bond Modifications
| Reaction Type | Reagents | Product Type | Source |
|---|---|---|---|
| Hydrolysis | Acid or Base | Amine and Carboxylic Acid | vulcanchem.com |
| N-Alkylation | Dimethyl sulfate, Base | N-alkylated acetamide | google.com |
| Nucleophilic Substitution | 1,2,3,4-tetrahydroisoquinoline, Triethylamine | Substituted acetamide | scholarsresearchlibrary.com |
Transformations of Nitro and Chloro Substituents to Other Functional Groups
The nitro and chloro groups on the phenyl ring of this compound are key handles for synthetic transformations, enabling the creation of a diverse library of analogues.
The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group (-NH2). ontosight.ai This transformation is typically achieved using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in the presence of an acid. smolecule.com The resulting amino group can then be further modified through diazotization or acylation, opening up a wide range of synthetic possibilities.
The chloro substituent can also be a site for modification, primarily through nucleophilic aromatic substitution reactions. smolecule.com Although the chloro group is generally less reactive than the nitro group in this context, its replacement with other nucleophiles such as amines, thiols, or alkoxides can lead to new derivatives. smolecule.com For instance, in related chloro-nitro-aromatic compounds, the chloro group can be displaced by various nucleophiles to introduce different functionalities.
Table 3: Transformations of Substituents on the Phenyl Ring
| Substituent | Reaction Type | Reagents/Conditions | Resulting Functional Group | Source |
|---|---|---|---|---|
| Nitro (-NO2) | Reduction | H2/Pd, Fe/HCl | Amino (-NH2) | smolecule.com |
| Chloro (-Cl) | Nucleophilic Substitution | Amines, Thiols, Alkoxides | Various substituted anilines | smolecule.com |
Advanced Spectroscopic and Structural Elucidation Techniques Applied to N 2 Chloro 4 Nitrophenyl Acetamide
Mass Spectrometry (MS) for Reaction Pathway Analysis and Mechanistic Insights
Mass spectrometry (MS) serves as a critical analytical technique for the structural confirmation and mechanistic evaluation of N-(2-chloro-4-nitrophenyl)acetamide. When coupled with chromatographic separation methods like Gas Chromatography (GC-MS), it provides detailed insights into the molecular weight and fragmentation behavior of the compound, which is essential for verifying its synthesis and understanding its chemical transformations. synhet.comijpsr.info The electron ionization (EI) mass spectrum of an acetanilide (B955) is typically characterized by a distinct molecular ion peak and a series of fragment ions that reveal the molecule's constituent parts.
Analysis of the mass spectrum of this compound and its isomers provides a clear fingerprint for its identification. The molecular ion peak confirms the compound's molecular weight, while the subsequent fragmentation pattern offers a roadmap to its structure. nist.gov For instance, in the closely related isomer 2-chloro-N-(4-nitrophenyl)acetamide, the mass spectrum shows a molecular ion ([M]+) at an m/z that corresponds to its molecular weight of approximately 214 g/mol . ijpsr.infochemspider.com
The fragmentation pathways observed upon ionization are instrumental in confirming the presence of the key functional groups within the molecule. Common fragmentation patterns for chloroacetanilide derivatives involve the cleavage of the amide bond, loss of the chloroacetyl side chain, and fragmentations related to the substituted phenyl ring.
Key fragmentation pathways include:
Alpha-cleavage: Loss of the chloromethyl radical (•CH₂Cl) from the molecular ion.
Amide Bond Cleavage: Scission of the N-CO bond, leading to the formation of ions corresponding to the chloroacetyl portion and the aminonitrophenyl portion.
Loss of Neutrals: Elimination of small, stable neutral molecules such as carbon monoxide (CO), chlorine (Cl), or nitric oxide (NO).
These fragmentation patterns are crucial for distinguishing between isomers and for identifying the products of chemical reactions. In synthetic chemistry, MS is routinely used to monitor the progress of a reaction, such as the acylation of 2-chloro-4-nitroaniline (B86195) with chloroacetyl chloride to form the target compound. ontosight.ai The appearance of the characteristic molecular ion and fragment peaks of this compound, coupled with the disappearance of the starting material peaks, confirms the successful progression of the reaction. Furthermore, the detection of unexpected ions can provide mechanistic insights into side reactions or the formation of impurities.
The study of gas-phase ion chemistry of related amide structures through tandem mass spectrometry (MS/MS) has also revealed complex rearrangement reactions, such as the Smiles rearrangement, which can occur under specific conditions. acs.org While not directly documented for this compound, these studies on analogous systems highlight the power of mass spectrometry in uncovering intricate mechanistic details of organic reactions.
Below is a representative table of plausible mass-to-charge ratios (m/z) and the corresponding ionic fragments for a compound with the structure of N-(chloro-nitrophenyl)acetamide, based on common fragmentation patterns observed for related molecules.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Plausible Fragmentation Pathway |
|---|---|---|
| 229/231 | [C₈H₇³⁵ClN₂O₃]⁺ / [C₈H₇³⁷ClN₂O₃]⁺ | Molecular Ion (M⁺) |
| 184 | [C₈H₇N₂O₃]⁺ | Loss of •Cl |
| 152 | [C₆H₄ClN₂O]⁺ | Loss of •CH₂CO and •H |
| 138 | [C₆H₅N₂O₂]⁺ | Loss of •COCH₂Cl |
| 77 | [C₄H₂NO]⁺ | Cleavage of nitrophenyl ring |
Theoretical and Computational Chemistry Studies of N 2 Chloro 4 Nitrophenyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations serve as a powerful microscope to probe the electronic intricacies of N-(2-chloro-4-nitrophenyl)acetamide. These methods allow for a detailed examination of the molecule's fundamental characteristics, which govern its stability, reactivity, and interactions.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
By exploring the molecule's energy landscape, researchers can identify not only the most stable conformation but also other possible spatial arrangements (conformers) and the energy barriers that separate them. This provides a dynamic picture of the molecule's flexibility and the likelihood of it adopting different shapes.
| Selected Optimized Geometrical Parameters | |
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Cl | 1.735 |
| C-NO₂ | 1.478 |
| N-H | 1.014 |
| C=O | 1.231 |
| Bond Angles (°) ** | |
| O-N-O | 123.5 |
| C-C-Cl | 121.8 |
| C-N-H | 115.7 |
| Dihedral Angles (°) ** | |
| C-C-N-O | 179.9 |
| H-N-C=O | 0.0 |
| Note: These values are representative and may vary slightly depending on the specific computational method and basis set used. |
Molecular Orbital Analysis and Charge Distribution
The behavior of electrons within a molecule is dictated by a set of molecular orbitals, each with a specific energy level. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's ability to donate and accept electrons, respectively. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.
Analysis of the charge distribution across this compound reveals regions of positive and negative charge, highlighting the molecule's polarity and potential sites for electrostatic interactions. This information is critical for understanding how the molecule will interact with other molecules and its environment.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
Molecules are not static entities; they are in constant motion, and their constituent parts can rotate around single bonds, leading to different spatial arrangements or conformations. Understanding these conformational preferences is crucial as they can significantly impact a molecule's biological activity and physical properties.
Potential Energy Surface Exploration and Stability Analysis
By systematically exploring the potential energy surface (PES) associated with bond rotations, computational chemists can identify the most stable conformations of this compound. This involves calculating the energy of the molecule as a function of specific dihedral angles, revealing the low-energy valleys that correspond to stable conformers and the energy hills that represent the barriers to interconversion.
Solvation Effects on Molecular Conformation
The presence of a solvent can have a profound impact on a molecule's conformational preferences. Molecular mechanics and molecular dynamics simulations can be used to study how the interactions between this compound and solvent molecules influence its shape. These simulations provide a dynamic view of the solvation process and can reveal how the solvent stabilizes certain conformations over others.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A powerful application of theoretical chemistry is the prediction of spectroscopic data. By calculating parameters that can be directly compared with experimental measurements, researchers can validate their computational models and gain deeper insights into the experimental observations. This synergy between theory and experiment is a hallmark of modern chemical research.
In Silico Reaction Pathway Prediction and Transition State Analysis
Theoretical and computational chemistry offer powerful tools for elucidating the potential reaction pathways and characterizing the high-energy transition states of chemical compounds. While specific in silico studies predicting the reaction pathways for this compound are not extensively documented in dedicated publications, valuable insights can be derived from computational analyses of closely related chloroacetanilide and nitroaniline structures. These studies allow for the prediction of likely reaction mechanisms, primarily focusing on nucleophilic substitution at the chloroacetyl group and the N-acetylation process during its synthesis.
Predicted Reaction Pathways from Computational Models
Computational studies on analogous compounds suggest two primary reaction pathways are of significance for this compound: nucleophilic attack on the chloroacetyl moiety and the reverse reaction of amide hydrolysis.
Nucleophilic Substitution (SN2) at the Alpha-Carbon: The most probable reaction pathway involving the chloroacetyl group is a bimolecular nucleophilic substitution (SN2) reaction. nih.gov Density Functional Theory (DFT) studies on various chloroacetanilide herbicides, which share the same core functional group, have been conducted to model their degradation mechanisms. mdpi.commdpi.com
These computational models consistently identify the SN2 mechanism, involving the attack of a nucleophile on the carbon atom bonded to the chlorine, as the most favorable pathway. nih.govmdpi.com Alternative mechanisms, such as those involving assistance from the nearby amide oxygen or nitrogen, have been calculated to have significantly higher activation barriers and are thus considered less likely. nih.govmdpi.com For instance, in the reaction of chloroacetanilides with the hydrogen sulfide (B99878) ion (HS⁻), the SN2 pathway is favored with activation free energies calculated to be around 18-22 kcal/mol. nih.gov The presence of different substituents on the phenyl ring was found to have a negligible effect on the activation energy of this process. mdpi.comresearchgate.net
N-Acetylation of 2-Chloro-4-nitroaniline (B86195): The synthesis of this compound typically involves the N-acetylation of 2-chloro-4-nitroaniline with an acetylating agent like chloroacetyl chloride. Theoretical studies on the acetylation of substituted anilines indicate that the reaction proceeds via a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate. researchgate.net The reactivity of the aniline (B41778) is heavily influenced by the electronic effects of its substituents. researchgate.net The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) and the chloro group (-Cl) on the aromatic ring, decreases the electron density on the amine nitrogen. researchgate.net This reduction in nucleophilicity is predicted to decrease the rate of the acetylation reaction compared to unsubstituted aniline. researchgate.net
Transition State Analysis
In silico analysis allows for the detailed characterization of the geometry and energetics of transition states.
Transition State for SN2 Reaction: For the SN2 degradation pathway of chloroacetanilides, DFT calculations at levels like wB97XD/6-311++G(2d,2p) have been used to model the transition state. nih.govmdpi.com The analysis reveals an "early" transition state, where the C-Cl bond is only partially broken and the new bond with the incoming nucleophile is just beginning to form. nih.gov Natural Bond Orbital (NBO) analysis, a computational method to study charge distribution, confirms the electronic reorganization along the reaction coordinate. nih.govmdpi.com Geometrical changes and electronic rearrangements are estimated to contribute significantly to the activation energy. mdpi.comresearchgate.net
The table below, derived from studies on analogous chloroacetanilide herbicides, illustrates typical calculated activation free energies for the SN2 mechanism with different nucleophiles. mdpi.comnih.gov
| Chloroacetanilide Example | Nucleophile | Computational Method | Calculated Activation Free Energy (ΔG‡) in kcal/mol |
| Alachlor | HS⁻ | wB97XD/6-311++G(2d,2p) | ~18 |
| Propachlor | HS⁻ | wB97XD/6-311++G(2d,2p) | ~18 |
| Alachlor | Br⁻ | wB97XD/DGDZVP | >20 |
| Alachlor | I⁻ | wB97XD/DGDZVP | >20 |
This data is based on analogous compounds and serves as an illustrative prediction for this compound.
Transition State for N-Acetylation: For the N-acetylation synthesis reaction, the rate-determining step is the formation of the tetrahedral intermediate. researchgate.net Computational studies using methods like DFT (B3LYP) and Møller-Plesset perturbation theory (MP2) have been used to calculate the activation energies for this step. researchgate.net The transition state involves the approach of the amine nitrogen to the electrophilic carbonyl carbon. The geometry of this transition state is influenced by steric hindrance from ortho substituents. In the case of this compound synthesis, the ortho-chloro group would exert a steric hindrance effect, potentially influencing the approach trajectory of the chloroacetyl chloride and the stability of the transition state. nih.gov
Furthermore, experimental crystallographic data for this compound has shown the presence of an intramolecular C-H···O hydrogen bond, which creates a stable six-membered ring. researchgate.net This existing conformational preference could influence the energy landscape of its reactions, as certain reaction pathways might either disrupt or be stabilized by such intramolecular interactions.
Reactivity and Transformation Pathways of N 2 Chloro 4 Nitrophenyl Acetamide
Hydrolysis Reactions of the Amide Linkage: Mechanistic Investigations and Kinetics
The amide bond in N-(2-chloro-4-nitrophenyl)acetamide can be cleaved through hydrolysis under both acidic and basic conditions. The reaction products are 2-chloro-4-nitroaniline (B86195) and acetic acid. The electronic environment of the phenyl ring, influenced by the chloro and nitro substituents, plays a crucial role in the kinetics of these hydrolysis reactions.
Acid-Catalyzed Hydrolysis Pathways
While specific kinetic studies on the acid-catalyzed hydrolysis of this compound are not extensively documented in publicly available literature, the mechanism can be inferred from studies on analogous N-arylacetamides and other N-substituted amides. jcsp.org.pkresearchgate.net The generally accepted mechanism for the acid-catalyzed hydrolysis of amides is the A-2 (bimolecular acid-catalyzed) mechanism. jcsp.org.pkresearchgate.net
This pathway involves the following key steps:
Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by a hydronium ion, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by water: A water molecule then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.
Cleavage of the C-N bond: The C-N bond breaks, leading to the departure of the amine (2-chloro-4-nitroaniline) and the formation of a protonated carboxylic acid.
Deprotonation: The protonated carboxylic acid is then deprotonated by a water molecule to yield acetic acid and regenerate the hydronium ion catalyst.
The rate of this reaction is influenced by the stability of the leaving group. The electron-withdrawing nitro and chloro groups on the phenyl ring decrease the basicity of the anilino nitrogen, making the corresponding 2-chloro-4-nitroaniline a relatively good leaving group and thus facilitating the hydrolysis. Studies on similar compounds, such as N-(4-substitutedaryl) succinimides, have shown that the nature of the substituents on the aryl ring significantly affects the hydrolysis rate. jcsp.org.pk
Base-Mediated Hydrolysis Mechanisms
The hydrolysis of this compound can also be achieved under basic conditions, typically by heating with an aqueous solution of a strong base like sodium hydroxide (B78521). The generally accepted mechanism for the base-catalyzed hydrolysis of amides is a nucleophilic acyl substitution, often proceeding through a BAC2 (base-catalyzed, bimolecular, acyl-cleavage) pathway.
The key steps in this mechanism are:
Nucleophilic attack by hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide.
Formation of a tetrahedral intermediate: This attack results in the formation of a tetrahedral oxyanion intermediate.
Departure of the leaving group: The intermediate then collapses, reforming the carbonyl double bond and expelling the amide anion (-NH-Ar).
Protonation of the leaving group: The highly basic amide anion is then protonated by water to form the corresponding amine, 2-chloro-4-nitroaniline, and a hydroxide ion.
The presence of the electron-withdrawing nitro and chloro groups on the phenyl ring stabilizes the negative charge on the nitrogen of the leaving amide anion, making it a better leaving group and thus accelerating the rate of hydrolysis compared to amides with electron-donating groups.
Reduction of the Nitro Group: Formation of Amino Analogues and Advanced Intermediates
The nitro group of this compound is readily susceptible to reduction, providing a synthetic route to the corresponding amino derivative, N-(4-amino-2-chlorophenyl)acetamide. This transformation is a key step in the synthesis of various more complex molecules, including pharmaceuticals and dyes. The choice of reducing agent and reaction conditions can allow for chemoselective reduction, preserving other functional groups within the molecule.
Catalytic Hydrogenation and Chemo-selective Reduction Methods
Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. vulcanchem.com This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst.
| Catalyst | Solvent | Pressure | Temperature | Product | Reference |
| Palladium on Carbon (Pd/C) | Ethanol | Atmospheric or elevated | Room Temperature | N-(4-amino-2-chlorophenyl)acetamide | semanticscholar.org |
| Raney Nickel | Methanol (B129727)/Water | Atmospheric | Room Temperature | N-(4-amino-2-chlorophenyl)acetamide | semanticscholar.org |
| Iron powder in acetic acid | Acetic Acid | Atmospheric | Reflux | N-(4-amino-2-chlorophenyl)acetamide | semanticscholar.org |
| Stannous chloride (SnCl2) | Ethanol/HCl | Atmospheric | Room Temperature | N-(4-amino-2-chlorophenyl)acetamide | semanticscholar.org |
Table 1: Typical Conditions for the Reduction of Nitroarenes
This table presents common conditions for the reduction of nitroarenes; specific conditions for this compound may vary.
Chemo-selective reduction, where the nitro group is reduced in the presence of other reducible functional groups (like the chloro group), is a significant advantage of catalytic hydrogenation under mild conditions. For instance, using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) at room temperature and atmospheric pressure typically allows for the selective reduction of the nitro group without affecting the chloro-substituent.
Other chemical reducing agents can also be used, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or stannous chloride (SnCl2) in concentrated hydrochloric acid. semanticscholar.org These methods are often cost-effective and suitable for large-scale synthesis.
Electrochemical Reduction Pathways
The reduction can proceed through a series of intermediates, including the nitroso and hydroxylamine (B1172632) derivatives. By carefully controlling the electrode potential, pH of the electrolyte, and the electrode material, it is often possible to selectively form the desired product, such as the corresponding aniline (B41778). For example, the electrochemical reduction of 4-chloroaniline (B138754) has been studied, demonstrating the feasibility of electrochemical transformations of chloro-substituted anilines. rsc.org This suggests that a similar approach could be applied to this compound.
Nucleophilic Aromatic Substitution Reactions on the Chlorinated Phenyl Ring
The chlorine atom on the phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the para-nitro group. The nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the substitution reaction. The ortho position of the chloro group relative to the acetamido group also influences the reactivity.
Common nucleophiles that can displace the chloride ion include amines, alkoxides, and thiols. These reactions are valuable for introducing a wide range of functional groups onto the aromatic ring, leading to the synthesis of diverse derivatives.
| Nucleophile | Reagent Example | Product Type | Reference |
| Amines | Ammonia, primary/secondary amines | N,N'-disubstituted anilines | researchgate.net |
| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 2-alkoxy-4-nitrophenyl acetamides | |
| Thiols | Thiophenol, alkyl thiols | 2-thioether-4-nitrophenyl acetamides | grafiati.com |
Table 2: Examples of Nucleophilic Aromatic Substitution Reactions
This table provides examples of SNAr reactions on activated chloronitroarenes.
The reaction with amines, for instance, would yield N-(2-amino-4-nitrophenyl)acetamide derivatives. Similarly, reaction with sodium methoxide in methanol would produce N-(2-methoxy-4-nitrophenyl)acetamide. The reaction with thiols, such as thiophenol, in the presence of a base would lead to the formation of the corresponding thioether. These SNAr reactions significantly expand the synthetic utility of this compound as a building block for more complex molecules. researchgate.net
Investigations into Substituent Effects on Reactivity
The chemical behavior of this compound is profoundly influenced by the electronic effects of the substituents on the phenyl ring and the acetamide (B32628) side chain. The nitro (–NO₂) group and the chlorine (–Cl) atom are both electron-withdrawing groups, which significantly impact the electron density distribution across the molecule. ontosight.ai The nitro group, positioned para to the acetamido group, exerts a strong electron-withdrawing effect through both resonance and inductive effects. This deactivates the aromatic ring towards electrophilic attack and increases the electrophilicity of the ring's carbon atoms. ontosight.ai The chlorine atom at the ortho position further contributes to this deactivation via its inductive effect.
The interplay of these substituents governs the molecule's reactivity, primarily directing transformations to the chloroacetyl side chain while rendering the aromatic ring less susceptible to certain reactions like electrophilic substitution.
| Functional Group | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Nitro (–NO₂) | 4 (para) | Strongly electron-withdrawing | Deactivates the aromatic ring; enhances reactivity of the chloroacetyl group. ontosight.ai |
| Chlorine (–Cl) | 2 (ortho) | Electron-withdrawing (inductive) | Contributes to the deactivation of the aromatic ring. |
| Acetamide (–NHCOCH₂Cl) | 1 | Polar; site for nucleophilic substitution | The α-chloro site is the primary center for nucleophilic attack. ontosight.airesearchgate.net |
Synthesis of Novel Aryl Derivatives through Substitution
The most significant transformation pathway for this compound involves the nucleophilic substitution of the chlorine atom on the acetamide side chain. researchgate.nettandfonline.comtandfonline.com This reactivity allows for the synthesis of a wide array of novel aryl derivatives by introducing various nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms. researchgate.net These reactions are fundamental in medicinal chemistry for creating new molecules with potential biological activities.
The general scheme for this transformation involves the reaction of this compound with a suitable nucleophile, often in the presence of a base to facilitate the reaction. For instance, the reaction with various amines, thiols, or alkoxides leads to the formation of new C-N, C-S, or C-O bonds, respectively. researchgate.net Such substitutions can be followed by intramolecular cyclization to produce diverse heterocyclic systems like imidazoles or thiazolidinones. researchgate.net
While specific examples detailing the substitution reactions of this compound are part of broader synthetic schemes, the general reactivity of N-aryl 2-chloroacetamides is well-documented. These compounds are versatile intermediates for attaching the N-aryl acetamide motif to other molecules. For example, they are known to react with phenolic compounds to form ether linkages and with various heterocyclic thiols to create thioether derivatives. tandfonline.com
| Nucleophile Type | Example Nucleophile | Resulting Product Class | Reference |
|---|---|---|---|
| Oxygen Nucleophile | Pyridinols, Phenols | 2-(Pyridin-3-yloxy)acetamides, Aryloxyacetamides | tandfonline.com |
| Nitrogen Nucleophile | Indoles, Amines | N-substituted glycinamides | researchgate.net |
| Sulfur Nucleophile | Thienopyrimidinones, Pyridine-thiones | Sulfide (B99878) compounds, Carbamoylmethylthio-pyridines | tandfonline.com |
Electrophilic Reactions on the Acetamide Moiety and Aromatic Ring
Electrophilic reactions on this compound are significantly hindered due to the electronic nature of its substituents. The aromatic ring is strongly deactivated by the powerful electron-withdrawing nitro group and the inductively withdrawing chloro substituent. ontosight.ai These groups reduce the electron density of the benzene (B151609) ring, making it much less susceptible to attack by electrophiles, a characteristic reaction of many aromatic compounds. schoolwires.net Therefore, common electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are not expected to occur readily on this molecule under standard conditions.
The acetamide moiety itself is generally not a site for electrophilic attack. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. While the carbonyl oxygen has lone pairs, its protonation is the first step in acid-catalyzed hydrolysis, which is a nucleophilic addition-elimination reaction rather than an electrophilic substitution.
In related aromatic systems, such as 2-chloro-4-nitroaniline, electrophilic substitution is possible, but the existing deactivating groups direct any potential incoming electrophiles. cymitquimica.com However, for this compound, the deactivation is even more pronounced due to the acetamido group's electron-withdrawing character (when protonated) or its resonance delocalization. Consequently, the primary utility of this compound in synthesis lies in the reactivity of its chloroacetyl group, not in electrophilic transformations of its aromatic ring.
N 2 Chloro 4 Nitrophenyl Acetamide As a Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Compounds
N-(Substituted phenyl)acetamides, including the title compound, are recognized for their significance as intermediates in organic synthesis. They serve as foundational materials for creating a wide array of heterocyclic compounds. The reactivity of the chloroacetyl group, the influence of the electron-withdrawing nitro group, and the potential for transformations of the acetamide (B32628) moiety make N-(2-chloro-4-nitrophenyl)acetamide a valuable precursor.
The chloroacetyl portion of the molecule is particularly reactive and can undergo nucleophilic substitution reactions. This allows for the introduction of various functional groups, which can then participate in cyclization reactions to form heterocyclic rings. For instance, reaction with piperidine (B6355638) leads to the formation of a lidocaine (B1675312) analogue, N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide. iucr.org
Furthermore, the nitro group on the phenyl ring can be reduced to an amino group. This transformation opens up pathways to a different set of heterocyclic systems. The resulting amine can undergo condensation reactions with various electrophiles to construct rings such as benzimidazoles. rsc.org Research has shown that N-(substituted phenyl)-2-chloroacetamides are key intermediates in the synthesis of compounds like (quinolin-8-yl-oxy)acetamide and 2,5-piperazinedione. researchgate.net
The synthesis of various biologically active compounds has been achieved using N-substituted chloroacetamide derivatives as starting materials. These derivatives are typically prepared by treating chloroacetyl chloride with different aliphatic and aromatic amines. ijpsr.info The resulting products can then be further modified to create complex heterocyclic structures. For example, 2-chloro-N-aryl-acetamide can be condensed with other reagents to afford a mixture of regio-isomeric nitrobenzimidazole-N-aryl-acetamides, which have shown antiprotozoal activity. rsc.org
Below is a table summarizing some of the heterocyclic systems synthesized from this compound and its derivatives:
| Heterocyclic System | Synthetic Approach |
| Benzimidazoles | Reduction of the nitro group followed by cyclization. rsc.org |
| Quinoxalines | Nucleophilic substitution of the chloro group followed by intramolecular cyclization. |
| Phenothiazines | N-acylation of phenothiazine (B1677639) with chloroacetyl chloride. conicet.gov.ar |
| Thienopyridines | Reaction with appropriate precursors to form linked N-aryl carboxamides. acs.org |
Role in Multi-Step Total Synthesis Endeavors for Complex Molecules
The utility of this compound extends to its role as a critical intermediate in the total synthesis of complex molecules, including pharmaceuticals. Its pre-functionalized aromatic ring can be strategically incorporated into a larger molecular framework, with the chloro and nitro groups serving as handles for subsequent chemical modifications.
A notable example is its use in the synthesis of Nintedanib, a medication used to treat idiopathic pulmonary fibrosis. In a novel synthetic route, p-nitroaniline is first acylated with a chloroacetic agent to produce 2-chloro-N-p-nitrophenylacetamide. This intermediate is then methylated to yield 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, a key precursor to Nintedanib. google.com This process highlights the importance of this compound derivatives in constructing complex drug molecules.
Similarly, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide has been utilized in the synthesis of inhibitors for maternal embryonic leucine (B10760876) zipper kinase (MELK), which have demonstrated anticancer properties. caymanchem.com This underscores the value of this scaffold in medicinal chemistry and drug discovery. The synthesis of these complex molecules often involves multiple, carefully planned steps where the reactivity of the chloroacetamide and the electronic nature of the nitrophenyl group are exploited to achieve the desired transformations.
The following table outlines the role of this compound derivatives in the synthesis of specific complex molecules:
| Target Molecule | Role of this compound Derivative |
| Nintedanib | Intermediate in a novel synthetic route starting from p-nitroaniline. google.com |
| MELK Inhibitors | Used as a key building block in the synthesis of these anticancer agents. caymanchem.com |
| Clonazepam Impurity A | A related compound, 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, is studied as a pharmaceutical impurity. smolecule.com |
Development of New Reagents and Catalysts Utilizing the this compound Scaffold
The inherent chemical properties of the this compound scaffold make it an attractive platform for the design and development of new reagents and catalysts. The electron-withdrawing nitro group and the reactive chloroacetyl moiety can be leveraged to create molecules with specific functionalities and catalytic activities.
While direct examples of catalysts derived from this compound are not extensively documented in the provided search results, the principles of reagent and catalyst design suggest its potential in this area. For instance, the aromatic ring could be further functionalized with ligands capable of coordinating with metal centers, thereby forming novel catalysts. The electronic properties of the substituted phenyl ring could be fine-tuned to modulate the activity and selectivity of such catalysts.
The chloroacetamide functionality itself can be used to attach the scaffold to other molecules or solid supports, a common strategy in the development of heterogeneous catalysts and functionalized materials. The synthesis of related acetamide derivatives has been a subject of interest for creating new bioactive agents. ijpsr.info
The development of new chemical entities based on this scaffold is an active area of research. For example, the synthesis of N-(2,4-dimethyl-6-nitrophenyl)acetamide derivatives has been explored, with preliminary studies indicating potential antimicrobial and anticancer properties. The reactivity of the chloro group allows for nucleophilic substitution, and the nitro group can be reduced to an amine, opening avenues for creating a diverse library of compounds with potential applications as reagents or catalysts.
Although the direct application of this compound as a catalyst is not explicitly detailed, its role as a versatile synthetic intermediate provides a strong foundation for its future development into novel chemical tools.
Future Directions and Emerging Research Areas in N 2 Chloro 4 Nitrophenyl Acetamide Chemistry
Exploration of Photocatalytic and Electrocatalytic Transformations
The nitroaromatic and chloro-substituted framework of N-(2-chloro-4-nitrophenyl)acetamide makes it a compelling candidate for investigation in photocatalytic and electrocatalytic transformations. The nitro group, in particular, is known to be electrochemically active and can undergo reduction to various other functional groups, such as amines, azoxy, or azo compounds, depending on the reaction conditions.
Photocatalysis: The photocatalytic reduction of nitroaromatic compounds is a burgeoning field, offering a green and sustainable alternative to traditional reduction methods that often rely on harsh reagents. benthamdirect.com Future research could explore the use of semiconductor photocatalysts, such as titanium dioxide (TiO2), to facilitate the reduction of the nitro group in this compound upon irradiation with light. benthamdirect.com The efficiency of such transformations could be tuned by modifying the catalyst surface and optimizing reaction parameters like solvent and pH. The selective reduction of the nitro group in the presence of the chloro and amide functionalities would be a key area of investigation, potentially leading to the synthesis of novel derivatives with applications in pharmaceuticals and materials science.
Electrocatalysis: Electrocatalytic methods offer precise control over reaction potentials, which can be leveraged for the selective transformation of functional groups. The electrocatalytic reduction of nitroaromatic compounds has been demonstrated on various electrode materials, including those modified with nanoparticles. rsc.org Future studies on this compound could focus on its electrochemical behavior at different electrodes to determine the reduction potentials of the nitro and chloro groups. This could enable the selective reduction of the nitro group to an amine, yielding N-(4-amino-2-chlorophenyl)acetamide, a potentially valuable synthetic intermediate. The development of efficient and selective electrocatalytic systems for this transformation would be a significant advancement.
| Potential Transformation | Method | Key Research Focus |
| Nitro group reduction to amine | Photocatalysis | Catalyst development (e.g., modified TiO2), selectivity studies. |
| Nitro group reduction to amine | Electrocatalysis | Electrode material screening, optimization of applied potential. |
| Reductive coupling to azo/azoxy | Photocatalysis/Electrocatalysis | Control of reaction intermediates, mechanistic studies. |
Advanced Materials Science Applications (e.g., Crystal Engineering, Supramolecular Chemistry)
The solid-state properties of this compound, governed by intermolecular interactions, are a rich area for exploration in materials science. The presence of amide, nitro, and chloro groups provides multiple sites for hydrogen bonding and other non-covalent interactions, which can be exploited in crystal engineering and supramolecular chemistry.
Supramolecular Chemistry: The ability of N-arylacetamides to form predictable hydrogen-bonded networks makes them excellent building blocks for supramolecular assembly. The amide group, in particular, is a robust and directional hydrogen-bonding unit. Research into the supramolecular chemistry of this compound could explore its self-assembly into higher-order structures, such as gels, liquid crystals, or porous materials. The introduction of additional functional groups could be used to program the self-assembly process and to introduce specific functionalities into the resulting supramolecular materials.
| Interaction Type | Role in Supramolecular Assembly | Potential Application |
| N-H···O Hydrogen Bonds | Formation of chains and sheets | Crystal engineering of materials with specific packing motifs. |
| C-H···O Interactions | Stabilization of crystal packing | Design of robust crystalline solids. |
| Halogen Bonding (C-Cl···O/N) | Directional control of assembly | Formation of co-crystals with tunable properties. |
| π-π Stacking | Stabilization of layered structures | Development of materials with anisotropic electronic properties. |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The synthesis of this compound and its derivatives could be significantly enhanced by the adoption of modern synthetic technologies such as flow chemistry and automated synthesis. These approaches offer numerous advantages over traditional batch processing, including improved safety, higher efficiency, and greater reproducibility.
Flow Chemistry: Continuous-flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. The synthesis of amides and the reduction of nitro compounds are two classes of reactions that have been successfully implemented in flow reactors. Future research could focus on developing a continuous-flow process for the synthesis of this compound itself, for instance, by reacting 2-chloro-4-nitroaniline (B86195) with an acetylating agent in a flow reactor. Furthermore, subsequent transformations of this compound, such as the catalytic reductions discussed in section 7.1, could be integrated into a multi-step flow sequence, enabling the rapid and efficient production of a variety of derivatives.
Automated Synthesis: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and to synthesize libraries of related compounds for biological or materials screening. The modular nature of this compound, with its distinct phenyl ring, amide linker, and functional groups, makes it an ideal scaffold for the generation of compound libraries. An automated platform could be programmed to vary the substituents on the phenyl ring or to perform a range of chemical transformations on the nitro and chloro groups, leading to the discovery of new compounds with desirable properties. The integration of in-line analytics would allow for real-time monitoring and optimization of these automated synthetic routes.
| Methodology | Potential Advantages for this compound Chemistry | Research and Development Areas |
| Flow Chemistry | Improved safety for exothermic reactions (e.g., nitration), enhanced control over reaction parameters, potential for telescoped multi-step synthesis. | Development of a continuous synthesis of the core molecule, integration of catalytic transformations in flow. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid generation of derivative libraries for structure-activity relationship studies. | Design of modular synthetic routes amenable to automation, integration of purification and analytical techniques. |
Q & A
Q. What are the optimal synthetic routes for N-(2-chloro-4-nitrophenyl)acetamide, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via acetylation of 2-chloro-4-nitroaniline using acetic anhydride or acetyl chloride in acidic or neutral media. For example, acetylation with acetyl chloride in dichloromethane at 273 K, followed by extraction and purification via recrystallization (e.g., using toluene), yields high-purity product . Key parameters affecting yield include temperature control (to minimize side reactions) and stoichiometric ratios of reagents. Alternative routes may involve nucleophilic substitution or reduction of nitro groups, but these require careful optimization of catalysts (e.g., sodium borohydride for reduction) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR are critical for confirming the acetamide moiety (e.g., carbonyl resonance at ~168–170 ppm) and aromatic substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) using electrospray ionization (ESI) or electron impact (EI) confirms molecular weight (CHClNO, MW 214.6 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with mobile phases like acetonitrile/water (70:30) providing optimal resolution .
Q. How can researchers address solubility challenges during purification?
Methodological Answer: The compound’s low solubility in polar solvents necessitates recrystallization from non-polar solvents (e.g., toluene or ethyl acetate). For chromatographic purification, silica gel columns with gradients of dichloromethane/methanol (95:5) improve recovery. Sonication or heating (≤60°C) in dimethyl sulfoxide (DMSO) can temporarily enhance solubility for analytical workflows .
Advanced Research Questions
Q. How do substituent positions (e.g., nitro, chloro) influence biological activity, and how can QSAR models guide derivative design?
Methodological Answer: Electron-withdrawing groups (e.g., –NO, –Cl) at the ortho and para positions enhance antimicrobial activity by increasing lipophilicity (logP ~2.5–3.0), facilitating membrane penetration. QSAR studies using descriptors like Hammett constants (σ) and molar refractivity reveal that para-substituted derivatives exhibit 2–3× higher activity against S. aureus (MIC = 13–27 µmol/L) compared to meta-substituted analogs . Computational tools like COSMO-RS predict solubility and bioavailability, aiding prioritization of synthetic targets.
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Structure Solution : Direct methods in SHELXS identify initial atomic positions.
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions at ~2.8–3.0 Å) . For disordered structures, twin refinement (via TWIN/BASF commands) improves accuracy.
Q. How can researchers reconcile contradictory data on the compound’s stability under varying pH conditions?
Methodological Answer: Stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring reveal pH-dependent hydrolysis. The acetamide bond is stable at pH 4–6 but degrades rapidly in alkaline conditions (pH >8), forming 2-chloro-4-nitroaniline. Conflicting reports may arise from impurities or solvent interactions; thus, control experiments with deuterated solvents (e.g., DO for H NMR) are essential to isolate degradation pathways .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding to targets like dihydrofolate reductase (DHFR). Key parameters:
- Docking : Grid boxes centered on active sites (e.g., DHFR’s NADPH-binding region) with exhaustiveness = 32.
- MD : 100-ns simulations in explicit solvent (TIP3P water) assess stability of hydrogen bonds (e.g., between –NO and Arg). Free-energy calculations (MM-PBSA) quantify binding affinities (ΔG ~-8.5 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
